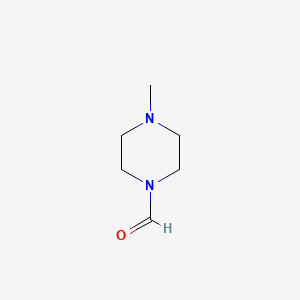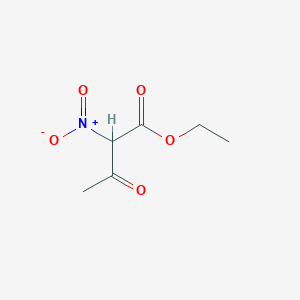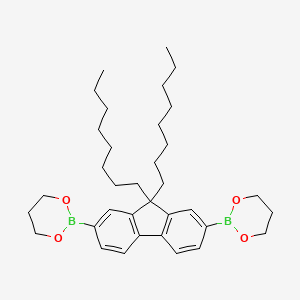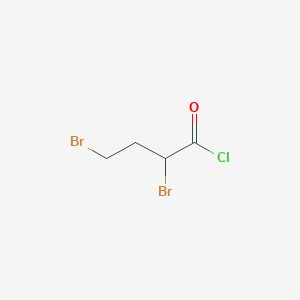
4-(4-羟基苯氧基)苯甲腈
描述
4-(4-Hydroxyphenoxy)benzonitrile is a compound that is part of a broader class of organic chemicals characterized by the presence of a benzonitrile group and a phenoxy group. The compound is of interest due to its potential applications in various fields, including materials science and medicinal chemistry. The benzonitrile group is a versatile moiety that can participate in a range of chemical reactions, while the phenoxy group can confer additional properties such as increased solubility or the ability to engage in hydrogen bonding.
Synthesis Analysis
The synthesis of compounds related to 4-(4-Hydroxyphenoxy)benzonitrile often involves multi-step organic reactions. For instance, the synthesis of 4-(4-methylphenoxy)benzylamine, a compound with a similar structure, was achieved through etherification and reduction starting from p-chlorobenzonitrile and p-cresol . The reaction conditions were optimized to achieve a total yield of 69.3%, indicating that the synthesis of such compounds can be efficient under the right conditions. Similarly, the synthesis of new 4-substituted phthalonitriles, which share structural similarities with 4-(4-Hydroxyphenoxy)benzonitrile, was performed using nucleophilic substitution reactions followed by condensation with various aldehydes .
Molecular Structure Analysis
The molecular structure of compounds in the same family as 4-(4-Hydroxyphenoxy)benzonitrile can be elucidated using techniques such as single crystal X-ray analysis. For example, the molecular packing of certain benzonitriles was found to consist of nonconventional H-bond interactions, which could explain the observed liquid crystalline phase . Density functional theory (DFT) calculations are also employed to confirm the optimized geometry and electronic absorption of these molecules .
Chemical Reactions Analysis
Benzonitriles, including those with phenoxy substituents, can undergo various chemical reactions. The radiation-induced hydroxylation of benzonitrile, for example, was studied to understand the effect of metal ions on the conversion of OH radicals to phenols . This research provides insights into the reactivity of the benzonitrile moiety under oxidative conditions. Additionally, the oxygenative and dehydrogenative [3 + 3] benzannulation reactions of α,β-unsaturated aldehydes can lead to the regioselective synthesis of 4-hydroxybiphenyl-2-carboxylates, demonstrating the potential for constructing complex biaryl structures from simpler precursors .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(4-Hydroxyphenoxy)benzonitrile derivatives can be quite diverse. For instance, the liquid crystalline behavior of certain benzonitriles was investigated, revealing that compounds with shorter alkoxy chain lengths exhibit the nematic phase, while those with longer chains show the orthorhombic columnar phase . Optical studies indicate that these compounds are good blue emitting materials, which could be useful in optoelectronic applications . Electrochemical studies of these compounds can reveal important parameters such as band gaps and frontier molecular orbital energy levels, which are crucial for understanding their electronic properties .
科学研究应用
除草效果
4-羟基苯甲腈衍生物,包括4-(4-羟基苯氧基)苯甲腈,已被研究其除草性能。Szigeti等人(1985年)进行的研究利用主成分分析来了解这些化合物在各种生物测定中的作用方式。他们发现这些化合物的有效性主要受取代基的数量和自由羟基(Szigeti, Cserháti, & Bordás, 1985)的存在影响。
材料科学和聚合物化学
Wang等人(2015年)探讨了含羟基邻苯二腈树脂的制备,展示了4-羟基苯氧基邻苯二腈在合成具有显著热稳定性和高玻璃化转变温度的聚合物方面的重要性。这项研究突出了这类化合物在开发先进材料(Wang, Hu, Zeng, & Yang, 2015)中的作用。
光谱学和光物理学
Küpper,Schmitt和Kleinermanns(2002年)利用光谱学对对氰基苯酚(4-羟基苯甲腈)的电子光谱进行了详细研究。他们的工作有助于理解这类化合物的光物理性质,这对于光谱学和材料科学中的应用至关重要(Küpper,Schmitt和Kleinermanns,2002年)。
制药研究
在制药领域,已经探索了4-(4-羟基苯氧基)苯甲腈衍生物在药物设计中的潜力。Li等人(2008年)使用该衍生物合成了一种非类固醇雄激素受体拮抗剂,突出了该化合物在开发新药物方面的重要性(Li et al., 2008)。
安全和危害
属性
IUPAC Name |
4-(4-hydroxyphenoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c14-9-10-1-5-12(6-2-10)16-13-7-3-11(15)4-8-13/h1-8,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOVNHCRRUOGON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40403915 | |
| Record name | 4-(4-hydroxyphenoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Hydroxyphenoxy)benzonitrile | |
CAS RN |
63555-08-8 | |
| Record name | 4-(4-hydroxyphenoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-[(2-Fluorophenyl)methylsulfanyl]aniline](/img/structure/B1335260.png)
![3-Bromo-6-chloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1335261.png)


